Trimethylhydroquinone

Beschreibung

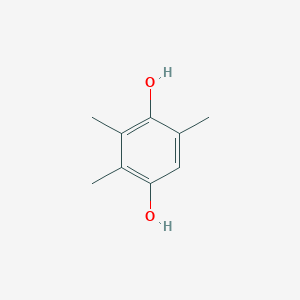

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,5-trimethylbenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-5-4-8(10)6(2)7(3)9(5)11/h4,10-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFZRCJENRSRLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052446 | |

| Record name | 2,3,5-Trimethylhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | 2,3,5-Trimethylhydroquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21780 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000204 [mmHg] | |

| Record name | 2,3,5-Trimethylhydroquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21780 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

700-13-0 | |

| Record name | Trimethylhydroquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5-Trimethylquinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylhydroquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediol, 2,3,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,5-Trimethylhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-trimethylhydroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLHYDROQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GSY6340N4A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,3,5-Trimethylhydroquinone (CAS 700-13-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical data for 2,3,5-trimethylhydroquinone (TMHQ), a key intermediate in the synthesis of Vitamin E and other pharmaceutical compounds.[1][2][3][4] The information is presented to support research and development activities, with a focus on structured data, detailed experimental methodologies, and clear visual representations of key processes.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 2,3,5-trimethylhydroquinone.

| Property | Value | Source |

| IUPAC Name | 2,3,5-trimethylbenzene-1,4-diol | [5] |

| CAS Number | 700-13-0 | [5][6] |

| Molecular Formula | C₉H₁₂O₂ | [5][6][7] |

| Molecular Weight | 152.19 g/mol | [3][5][6] |

| Appearance | Off-white to white crystalline powder | [1][3][7][8] |

| Melting Point | 169 - 175 °C | [1][2][3][7][8] |

| Boiling Point | 298.3 °C at 760 mmHg | [1][6][9] |

| Flash Point | 191 °C (closed cup) | [1][2][6][7] |

| Density | 1.126 g/cm³ | [1] |

| Vapor Pressure | 0.000204 mmHg at 25°C | [1] |

| pKa | 11.28 ± 0.28 (Predicted) | [1][2] |

| LogP (Octanol/Water) | 1.69 - 2.02 | [1][10] |

| Water Solubility | 2 g/L at 20 °C | [1][2] |

| Solubility | Soluble in methanol, ethanol, diethyl ether, and acetone; Slightly soluble in water; Insoluble in petroleum ether.[1][3][7][8][11] | |

| Stability | Stable under normal temperatures and pressures; Combustible; Incompatible with strong oxidizing agents.[1][2][8] |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are crucial for reproducibility and validation in a research setting.

The melting point of a solid is a critical indicator of purity.[12][13] The capillary method is a standard and widely used technique.

Principle: A small, finely powdered sample of the solid is packed into a thin-walled capillary tube, which is then heated in a controlled manner. The temperature range from the first sign of melting (solid begins to turn to liquid) to the complete liquefaction of the sample is recorded as the melting range.[12][14]

Apparatus:

-

Melting point apparatus (e.g., DigiMelt or Mel-Temp)

-

Glass capillary tubes (one end sealed)

-

Spatula

-

Mortar and pestle (optional, for grinding crystals)

Procedure:

-

Sample Preparation: Ensure the 2,3,5-trimethylhydroquinone sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.[13][15]

-

Loading the Capillary Tube: Press the open end of the capillary tube into the powdered sample until a small amount of solid (approximately 1-3 mm high) enters the tube.[13][16]

-

Packing the Sample: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. Alternatively, drop the tube through a long glass tube to compact the sample at the sealed end.[15][16]

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.[15]

-

If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/minute) to get a preliminary estimate.[16]

-

For an accurate measurement, set the apparatus to heat slowly (1-2 °C/minute) starting from a temperature approximately 15-20 °C below the estimated melting point.[15][16]

-

-

Data Recording:

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, a critical parameter in drug development for predicting absorption and distribution.[17]

Principle: The "shake-flask" method involves dissolving the solute in a biphasic system of n-octanol and water (or a buffer like PBS at pH 7.4). After allowing the system to reach equilibrium, the concentration of the solute in each phase is measured. LogP is the base-10 logarithm of the ratio of the concentrations.[17][18]

Apparatus & Materials:

-

Separatory funnel or vials

-

Mechanical shaker

-

Centrifuge

-

HPLC system for concentration analysis

-

n-Octanol (pre-saturated with water/buffer)

-

Water or Phosphate-Buffered Saline (PBS, pH 7.4, pre-saturated with n-octanol)

-

2,3,5-trimethylhydroquinone sample

Procedure:

-

Phase Preparation: Prepare the two immiscible phases. Saturate n-octanol with the aqueous phase and the aqueous phase with n-octanol by mixing them vigorously for 24 hours and then allowing them to separate.[19]

-

Sample Partitioning:

-

Accurately weigh the 2,3,5-trimethylhydroquinone sample and dissolve it in one of the phases (or a mixture).

-

Add a known volume of both the pre-saturated n-octanol and aqueous phases to a vial.

-

Add the sample stock solution.

-

Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning and ensure equilibrium is reached.

-

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Concentration Analysis:

-

Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.

-

Determine the concentration of 2,3,5-trimethylhydroquinone in each phase using a validated analytical method, typically reverse-phase HPLC with UV detection.[18]

-

-

Calculation: Calculate LogP using the following formula:

-

P = [Concentration in Octanol] / [Concentration in Aqueous Phase]

-

LogP = log₁₀(P)[17]

-

Synthesis Pathway Overview

2,3,5-Trimethylhydroquinone is a synthetic compound not widely found in nature.[9] Its production is crucial for the synthesis of Vitamin E.[1][3] One common industrial synthesis route involves the oxidation of a trimethylphenol precursor followed by a reduction step.[3][20]

Example Synthesis Route: A prevalent method starts with 1,2,4-trimethylbenzene (B165218) (pseudocumene), which is oxidized to form 2,3,5-trimethyl-p-benzoquinone. This intermediate is then reduced to yield the final product, 2,3,5-trimethylhydroquinone.[21]

-

Oxidation: 1,2,4-trimethylbenzene is oxidized using an oxidizing agent like hydrogen peroxide in the presence of a solvent.[21] This step converts the aromatic ring into a quinone structure.

-

Reduction: The resulting 2,3,5-trimethyl-p-benzoquinone is then treated with a reducing agent (e.g., sodium hydrosulfite or catalytic hydrogenation) to convert the two ketone groups of the quinone into hydroxyl groups, forming the hydroquinone (B1673460) product.[20][21]

References

- 1. 2,3,5-Trimethyl Hydroquinone CAS NO 700-13-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. Trimethylhydroquinone | 700-13-0 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Details [connectchemicals.com]

- 5. This compound | C9H12O2 | CID 12785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,3,5-Trimethylhydroquinone | 700-13-0 | FT40555 [biosynth.com]

- 7. lookpolymers.com [lookpolymers.com]

- 8. 2,3,5-Trimethylhydroquinone CAS 700-13-0 - Buy TMHQ, this compound, 2 3 5-trimethylbenzene-1 4-diol Product on Shanghai Sunwise Chemical Co., Ltd [sunwisechem.com]

- 9. Page loading... [wap.guidechem.com]

- 10. 2,3,5-Trimethylhydroquinone | SIELC Technologies [sielc.com]

- 11. sunwisechem.com [sunwisechem.com]

- 12. pennwest.edu [pennwest.edu]

- 13. Determination of Melting Point [wiredchemist.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 17. acdlabs.com [acdlabs.com]

- 18. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. agilent.com [agilent.com]

- 20. US4250335A - Preparation of 2,3,5-trimethylhydroquinone - Google Patents [patents.google.com]

- 21. CN103435450A - Environment-friendly synthesis method for 2,3,5-trimethyl hydroquinone - Google Patents [patents.google.com]

The Antioxidant Mechanism of Trimethylhydroquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylhydroquinone (TMHQ), a core structural component of the vitamin E family, exhibits significant antioxidant properties through a multi-faceted mechanism of action. This technical guide provides an in-depth exploration of TMHQ's capacity to mitigate oxidative stress, encompassing its direct radical scavenging activities and its ability to modulate endogenous antioxidant defense systems. The document details the core molecular interactions, summarizes key quantitative data, provides comprehensive experimental protocols for the assays cited, and includes visualizations of the principal signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and application of antioxidants in a therapeutic context.

Core Antioxidant Mechanisms of this compound

This compound (TMHQ) and its derivatives exert their antioxidant effects through two primary pathways: direct scavenging of reactive oxygen species (ROS) and indirect antioxidant effects via the activation of the cellular Nrf2 signaling pathway.

Direct Radical Scavenging and Inhibition of Lipid Peroxidation

The hydroquinone (B1673460) moiety of TMHQ is central to its direct antioxidant activity. It can donate a hydrogen atom to unstable free radicals, thereby neutralizing them and terminating damaging chain reactions. This process transforms the hydroquinone into a more stable semiquinone radical, which is significantly less reactive than the initial ROS. This mechanism is particularly effective in halting lipid peroxidation, a key process in cellular damage.

A derivative of TMHQ, 1-O-hexyl-2,3,5-trimethylhydroquinone (HTHQ), has demonstrated potent radical scavenging capabilities. In studies using electron spin resonance (ESR)-spin trapping, HTHQ was found to be a more effective scavenger of t-butyl peroxyl radicals than the well-known lipophilic antioxidant, D,L-α-tocopherol[1]. The formation of a stable free radical from HTHQ was observed, confirming its direct interaction with peroxyl radicals[1].

Furthermore, TMHQ derivatives have shown significant efficacy in inhibiting lipid peroxidation in various experimental models. One derivative, 4-[4-[4-(Diphenylmethyl)-1-piperazinyl]-butoxy]-2,3,6-trimethyl phenol, potently inhibited Fe³⁺-ADP induced NADPH-dependent lipid peroxidation in rat liver microsomes[2]. Similarly, HTHQ exhibited superior anti-lipid-peroxidation activity compared to D,L-α-tocopherol in phosphatidylcholine liposomes[1].

Indirect Antioxidant Effects via Nrf2 Pathway Activation

A crucial aspect of TMHQ's antioxidant action is its ability to upregulate the body's own antioxidant defenses through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Hydroquinones like TMHQ are thought to be oxidized to their corresponding electrophilic quinones within the cell. These quinones can then react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, and initiate their transcription.

The derivative HTHQ has been identified as a potent activator of the Nrf2 pathway[3]. This activation leads to the increased expression of downstream antioxidant enzymes, including heme oxygenase-1 (HO-1), which plays a critical role in cellular protection against oxidative stress[3]. The activation of the Nrf2/HO-1 signaling pathway is a key mechanism by which HTHQ ameliorates conditions associated with oxidative stress[3].

The activation of the Nrf2 pathway by TMHQ and its derivatives leads to an increase in the levels and activity of several crucial antioxidant enzymes, such as Superoxide Dismutase (SOD) and Catalase (CAT), as well as the antioxidant molecule glutathione (B108866) (GSH).

Data Presentation

The following tables summarize the quantitative data available for the antioxidant activity of this compound derivatives.

| Compound | Assay | System | IC₅₀ Value | Reference |

| 1-O-hexyl-2,3,5-trimethylhydroquinone (HTHQ) | t-butyl peroxyl radical scavenging | ESR-spin trapping | 0.31 ± 0.04 mM | [1] |

| D,L-α-tocopherol | t-butyl peroxyl radical scavenging | ESR-spin trapping | 0.67 ± 0.06 mM | [1] |

| 4-[4-[4-(Diphenylmethyl)-1-piperazinyl]-butoxy]-2,3,6-trimethyl phenol | Fe³⁺-ADP induced NADPH dependent lipid peroxidation | Rat liver microsomes | 5.3 x 10⁻⁷ M | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol (B145695). Store in the dark.

-

-

Sample Preparation:

-

Dissolve this compound or its derivatives in the same solvent as the DPPH solution to prepare a series of concentrations.

-

-

Assay Procedure:

-

In a 96-well plate or cuvettes, add a specific volume of the sample solution to a defined volume of the DPPH solution.

-

Include a control containing the solvent instead of the sample.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), leading to a reduction in its characteristic blue-green color.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

-

Before use, dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of ~0.70 at 734 nm.

-

-

Sample Preparation:

-

Prepare a series of concentrations of this compound or its derivatives in a suitable solvent.

-

-

Assay Procedure:

-

Add a small volume of the sample solution to a defined volume of the diluted ABTS•⁺ solution.

-

Include a control with the solvent instead of the sample.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of ABTS•⁺ scavenging activity is calculated similarly to the DPPH assay.

-

The IC₅₀ value is determined from the plot of percentage inhibition versus sample concentration.

-

TBARS (Thiobarbituric Acid Reactive Substances) Assay for Lipid Peroxidation

This assay measures the levels of malondialdehyde (MDA), a major secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct.

Protocol:

-

Sample Preparation (e.g., tissue homogenate):

-

Homogenize the tissue in a cold buffer (e.g., 1.15% KCl).

-

-

Assay Procedure:

-

To a specific volume of the homogenate, add a solution of trichloroacetic acid (TCA) to precipitate proteins.

-

Centrifuge the mixture and collect the supernatant.

-

Add a solution of thiobarbituric acid (TBA) to the supernatant.

-

Heat the mixture in a boiling water bath for a specified time (e.g., 15-60 minutes) to facilitate the reaction between MDA and TBA.

-

Cool the samples and measure the absorbance of the resulting pink-colored solution at 532 nm.

-

-

Calculation:

-

The concentration of MDA is calculated using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane. The results are typically expressed as nmol of MDA per mg of protein.

-

Western Blotting for Nrf2 Activation

This technique is used to detect the translocation of Nrf2 from the cytoplasm to the nucleus, a hallmark of its activation.

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with this compound or its derivatives for a specified time.

-

Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts.

-

-

Protein Quantification:

-

Determine the protein concentration of the cytoplasmic and nuclear fractions using a suitable method (e.g., BCA assay).

-

-

SDS-PAGE and Transfer:

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Incubate the membrane with a primary antibody specific for Nrf2.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. An increased level of Nrf2 in the nuclear fraction compared to the control indicates activation.

-

Mandatory Visualizations

Signaling Pathways

Caption: Nrf2 signaling pathway activation by this compound.

Experimental Workflows

Caption: Experimental workflow for the DPPH radical scavenging assay.

Caption: Experimental workflow for the TBARS assay for lipid peroxidation.

Conclusion

This compound presents a robust antioxidant profile characterized by both direct and indirect mechanisms of action. Its ability to directly scavenge free radicals, particularly in the context of lipid peroxidation, combined with its capacity to activate the cytoprotective Nrf2 signaling pathway, underscores its potential as a therapeutic agent in conditions associated with oxidative stress. The provided experimental protocols and visualizations serve as a practical resource for the further investigation and application of this promising antioxidant compound. Further research to obtain more extensive quantitative data on the parent TMHQ molecule is warranted to fully elucidate its comparative efficacy.

References

The Multifaceted Biological Activities of Trimethylhydroquinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylhydroquinone (TMHQ), a core structural component of Vitamin E (α-tocopherol), and its synthetic derivatives have garnered significant attention in the scientific community for their diverse and potent biological activities. These compounds, characterized by a hydroquinone (B1673460) ring substituted with three methyl groups, exhibit a range of therapeutic potentials, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. This technical guide provides an in-depth overview of the biological activities of TMHQ derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways to support further research and drug development endeavors.

Antioxidant Activity

The antioxidant properties of this compound derivatives are fundamental to their other biological effects. They act as potent scavengers of reactive oxygen species (ROS), thereby mitigating oxidative stress, a key pathological factor in numerous diseases.

The primary mechanism of antioxidant action involves the donation of a hydrogen atom from the hydroxyl groups on the hydroquinone ring to free radicals, which neutralizes them and terminates damaging chain reactions. Some derivatives, such as 1-O-hexyl-2,3,5-trimethylhydroquinone (HTHQ), have been shown to be more effective than the well-known antioxidant α-tocopherol in scavenging certain types of radicals.[1]

Quantitative Antioxidant Activity Data

The antioxidant capacity of various TMHQ derivatives has been quantified using several in vitro assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from these studies are summarized below.

| Derivative | Assay | IC50/EC50 | Reference Compound | Reference Compound IC50/EC50 | Source |

| 1-O-hexyl-2,3,5-trimethylhydroquinone (HTHQ) | t-butyl peroxyl radical scavenging | 0.31 ± 0.04 mM | D,L-α-tocopherol | 0.67 ± 0.06 mM | [1] |

| 4-[4-[4-(Diphenylmethyl)-1-piperazinyl]-butoxy]-2,3,6-trimethyl phenol | Fe(3+)-ADP induced NADPH dependent lipid peroxidation | 5.3 x 10⁻⁷ M | - | - | [2][3] |

Experimental Protocols

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

-

Reagents: DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol), test compound dissolved in a suitable solvent, and a positive control (e.g., ascorbic acid or Trolox).

-

Procedure:

-

Prepare serial dilutions of the test compound and positive control.

-

Add a fixed volume of the DPPH solution to each dilution in a 96-well plate or cuvette.

-

Include a blank control containing only the solvent and DPPH solution.

-

Incubate the reactions in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

-

Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is then determined from a plot of percent inhibition against the concentration of the test compound.

2. Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation.

-

Reagents: Thiobarbituric acid (TBA) solution, trichloroacetic acid (TCA), and a standard for MDA (e.g., 1,1,3,3-tetramethoxypropane).

-

Procedure:

-

Induce lipid peroxidation in a biological sample (e.g., rat liver microsomes) using an initiator like Fe²⁺/ascorbate.

-

Treat the samples with the TMHQ derivative at various concentrations.

-

Stop the reaction by adding TCA to precipitate proteins.

-

Centrifuge to collect the supernatant.

-

Add TBA solution to the supernatant and heat at 95°C for a specified time (e.g., 60 minutes) to form a pink-colored MDA-TBA adduct.

-

Measure the absorbance of the adduct at 532 nm.

-

-

Data Analysis: The concentration of MDA is determined from a standard curve. The inhibitory effect of the TMHQ derivative is expressed as the percentage reduction in MDA formation compared to the control.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. This compound derivatives have demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) pathway.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory potential of TMHQ derivatives is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins, or enzymes like 5-lipoxygenase.

| Derivative | Assay | IC50/EC50 | Source |

| 4-[4-[4-(Diphenylmethyl)-1-piperazinyl]-butoxy]-2,3,6-trimethyl phenol | 5-lipoxygenase inhibition | 3.5 x 10⁻⁷ M | [2][3] |

Experimental Protocols

1. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages (RAW 264.7 cells)

This cell-based assay measures the inhibition of NO production, a key inflammatory mediator.

-

Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the TMHQ derivative for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.

-

Incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent.

-

-

Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.

Signaling Pathways in Inflammation

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some TMHQ derivatives may inhibit this pathway, potentially by preventing IκB degradation or inhibiting NF-κB's DNA binding activity.[4]

References

- 1. HTHQ (1-O-hexyl-2,3,5-trimethylhydroquinone), an anti-lipid-peroxidative compound: its chemical and biochemical characterizations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of this compound derivatives as anti-allergic agents with anti-oxidative actions. | Sigma-Aldrich [merckmillipore.com]

- 3. Synthesis of this compound derivatives as anti-allergic agents with anti-oxidative actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting nuclear factor-kappa B activation pathway by thymoquinone: role in suppression of antiapoptotic gene products and enhancement of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Trimethylhydroquinone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of trimethylhydroquinone (TMHQ), a key intermediate in the synthesis of Vitamin E and other pharmaceutical compounds. Understanding its solubility in various organic solvents is critical for process optimization, formulation development, and ensuring reaction efficiency. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and illustrates a relevant synthetic pathway.

Solubility Profile of this compound

Quantitative solubility data for this compound across a wide range of organic solvents is not extensively available in public literature. However, based on its chemical structure—a hydroquinone (B1673460) ring with three methyl substituents—and available information, a general solubility profile can be established. TMHQ is a polar molecule, but the presence of the methyl groups also imparts some nonpolar character.

Data Presentation

The following table summarizes the available quantitative and qualitative solubility data for this compound.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility | Temperature (°C) | Citation |

| Methanol | CH₃OH | 32.7 | 0.1 g/mL (Soluble) | Not Specified | |

| Water | H₂O | 80.1 | Slightly Soluble (2 g/L) | 20 | |

| Ethyl Alcohol | C₂H₅OH | 24.5 | Soluble | Not Specified | |

| Ethyl Ester (Ethyl Acetate) | C₄H₈O₂ | 6.02 | Soluble | Not Specified | |

| Petroleum Ether | Mixture | ~2.0 | Insoluble | Not Specified |

Note: The dielectric constant is a measure of the polarity of the solvent.

Inference on Solubility in Other Solvents:

Based on the principle of "like dissolves like," TMHQ is expected to be soluble in polar protic and aprotic solvents. Its solubility is likely to be significant in solvents such as:

-

Ethanol, Propanol, and Butanol: Due to their hydroxyl groups, which can form hydrogen bonds with the hydroxyl groups of TMHQ.

-

Acetone and Ethyl Acetate: These polar aprotic solvents can act as hydrogen bond acceptors.

-

Tetrahydrofuran (THF), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO): These are common polar aprotic solvents used in organic synthesis and are likely to be effective at dissolving TMHQ.

Conversely, TMHQ is expected to have low solubility in nonpolar solvents like hexane (B92381) and toluene, similar to its insolubility in petroleum ether.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the widely accepted shake-flask method followed by gravimetric analysis. This method is considered the gold standard for thermodynamic solubility determination.

Materials and Equipment:

-

This compound (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Thermostatic shaker or water bath with temperature control

-

Centrifuge tubes with screw caps (B75204) (e.g., 15 mL)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm, solvent-compatible)

-

Evaporating dish or watch glass

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a centrifuge tube. The exact amount should be more than what is expected to dissolve to ensure a saturated solution with undissolved solid present.

-

Accurately pipette a known volume (e.g., 10 mL) of the selected organic solvent into the centrifuge tube.

-

Securely cap the tube to prevent solvent evaporation.

-

-

Equilibration:

-

Place the centrifuge tube in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. A typical duration is 24 to 48 hours. The system is considered at equilibrium when the concentration of the solute in the solution does not change over time.

-

-

Phase Separation:

-

After equilibration, remove the tube from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the tube at a moderate speed (e.g., 3000 rpm) for 15-20 minutes at the same temperature as the equilibration.

-

-

Sample Collection and Analysis (Gravimetric Method):

-

Carefully withdraw a known volume of the clear supernatant (e.g., 5 mL) using a pipette. To avoid disturbing the sediment, it is advisable to use a syringe fitted with a solvent-compatible filter.

-

Dispense the supernatant into a pre-weighed, dry evaporating dish. Record the combined weight of the dish and the solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without causing decomposition of the this compound (e.g., 60-80 °C).

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dried this compound residue.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the evaporating dish from the final constant weight.

-

Calculate the mass of the solvent in the collected sample by subtracting the mass of the dissolved TMHQ from the total mass of the solution sample.

-

The solubility can then be expressed in various units, such as g/100 g of solvent or g/L of solvent.

-

Visualization of a Relevant Workflow: Synthesis of this compound

The following diagram illustrates an environmentally friendly synthesis method for 2,3,5-trimethylhydroquinone, as described in a patent. This process avoids harsh reagents and offers a greener alternative for industrial production.

This workflow highlights a four-step process starting from 1,2,4-trimethylbenzene. The use of hydrogen peroxide as an oxidant and the recycling of reagents contribute to the environmentally friendly nature of this synthesis route. Each step is clearly defined, leading to the final product, 2,3,5-trimethylhydroquinone.

Spectroscopic Profile of Trimethylhydroquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for trimethylhydroquinone (TMHQ), a key intermediate in the synthesis of Vitamin E and a compound of significant interest in antioxidant research. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 6.40 | Singlet | Ar-H |

| 6.07 | Singlet | Ar-OH |

| 5.41 | Singlet | Ar-OH |

| 2.10 | Singlet | Ar-CH₃ at C5 |

| 2.09 | Singlet | Ar-CH₃ at C2 |

| 2.04 | Singlet | Ar-CH₃ at C3 |

| Data obtained in CD₃CN at 600 MHz.[1] |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~147-149 | C-OH (C1 and C4) |

| ~120-125 | Quaternary aromatic carbons (C2, C3, C5) |

| ~115-120 | Aromatic CH (C6) |

| ~10-16 | Methyl carbons (-CH₃) |

| Predicted values based on spectral databases and typical shifts for substituted hydroquinones. |

Infrared (IR) Spectroscopy

The following characteristic absorption bands are observed in the IR spectrum of this compound, typically recorded as a KBr disc or nujol mull.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3500 | Strong, Broad | O-H stretch (phenolic) |

| ~2850-3000 | Medium | C-H stretch (methyl) |

| ~1600 | Medium | C=C stretch (aromatic ring) |

| ~1450 | Medium | C-H bend (methyl) |

| ~1200 | Strong | C-O stretch (phenol) |

| Data compiled from typical values for phenols and substituted aromatic compounds. |

Mass Spectrometry (MS)

Mass spectrometry of this compound is typically performed using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI).

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 152 | 99.99 | [M]⁺ (Molecular ion) |

| 151 | 29.63 | [M-H]⁺ |

| 150 | 56.87 | [M-2H]⁺ |

| 137 | 50.64 | [M-CH₃]⁺ |

| 107 | 19.27 |

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small quantity of this compound is dissolved in a deuterated solvent, such as acetonitrile-d₃ (CD₃CN) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard NMR tube. A common concentration is 5-10 mg/mL.

¹H NMR Spectroscopy Protocol:

-

The prepared sample is placed in a high-field NMR spectrometer, for instance, a 600 MHz instrument.[1]

-

A standard one-dimensional proton NMR experiment is performed.

-

The chemical shifts are referenced to the residual solvent peak.

-

Data processing involves Fourier transformation, phase correction, and baseline correction.

¹³C NMR Spectroscopy Protocol:

-

The same sample prepared for ¹H NMR can be used.

-

A proton-decoupled ¹³C NMR experiment is conducted.

-

The chemical shifts are referenced to the solvent peak.

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

FT-IR Spectroscopy Protocol:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet containing the sample is placed in the sample holder of an FT-IR spectrometer.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane (B109758) or methanol.

GC-MS Protocol:

-

A small volume (e.g., 1 µL) of the sample solution is injected into the gas chromatograph.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

-

The temperature of the GC oven is programmed to ramp up, allowing for the separation of components based on their boiling points and interactions with the column's stationary phase.

-

As this compound elutes from the column, it enters the mass spectrometer.

-

Electron ionization (EI) is used to fragment the molecules.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion, generating a mass spectrum. The instrument used for the data in Table 4 was a JEOL JMS-D-300.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

The Cornerstone of Vitamin E: A Technical Guide to the Discovery and Synthesis of Trimethylhydroquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylhydroquinone (TMHQ), a vital intermediate in the synthesis of Vitamin E (α-tocopherol), has a rich history of chemical exploration driven by the nutritional and therapeutic importance of this essential vitamin. This technical guide provides an in-depth analysis of the discovery and evolution of TMHQ synthesis, offering a comparative look at the various chemical pathways developed over the decades. It details experimental protocols for key synthesis methods, presents quantitative data for comparative analysis, and visualizes the core reaction pathways. This document serves as a comprehensive resource for researchers and professionals in organic synthesis and drug development, highlighting the journey from early, often harsh, chemical processes to modern, more sustainable methodologies.

Introduction: The Significance of this compound

2,3,5-Trimethylhydroquinone (TMHQ) is a substituted hydroquinone (B1673460) that holds a pivotal position in the pharmaceutical and fine chemical industries.[1] Its primary and most significant application is as the aromatic core in the industrial synthesis of all-racemic α-tocopherol, the most biologically active form of Vitamin E.[2] The condensation of TMHQ with isophytol (B1199701) or phytol (B49457) derivatives forms the chromanol ring system characteristic of tocopherols.[1][2]

The discovery of Vitamin E in the early 1920s as an essential factor for reproduction spurred intense research into its structure and synthesis.[3][4] This culminated in the first successful chemical synthesis of α-tocopherol by Paul Karrer in 1938, a landmark achievement that relied on the availability of TMHQ.[2] Since then, the demand for synthetic Vitamin E for use in pharmaceuticals, dietary supplements, animal feed, and as a food antioxidant has driven the development of efficient and economically viable methods for producing high-purity TMHQ.[1]

This guide explores the historical progression of TMHQ synthesis, from early laboratory-scale preparations to the large-scale industrial processes in use today. It also delves into emerging "green" chemistry approaches, such as biocatalysis, which promise more environmentally benign production routes.

Historical Perspective: The Timeline of Discovery and Synthesis

The history of TMHQ synthesis is inextricably linked to the history of Vitamin E.

-

1922: Vitamin E is discovered by Herbert Evans and Katharine Bishop as a fat-soluble factor essential for reproduction in rats.[4]

-

1938: Paul Karrer achieves the first chemical synthesis of α-tocopherol. This seminal work involves the condensation of this compound with phytol bromide, establishing TMHQ as a key intermediate.[2]

-

Mid-20th Century: As the commercial importance of synthetic Vitamin E grows, research intensifies to find efficient and scalable routes to TMHQ. Early methods often relied on multi-step syntheses starting from various aromatic compounds.

-

Late 20th Century to Present: Industrial production of TMHQ becomes dominated by a few key pathways, primarily those starting from 2,3,6-trimethylphenol (B1330405) (TMP) and isophorone (B1672270).[5][6] During this period, significant process optimization occurs to improve yields, reduce waste, and enhance product purity.

-

21st Century: Increasing environmental concerns and a drive for sustainable manufacturing practices have led to the exploration of novel catalytic systems and biocatalytic routes for TMHQ synthesis.[7][8][9][10] These modern approaches aim to replace stoichiometric reagents with catalytic alternatives and operate under milder reaction conditions.

Major Synthetic Pathways to this compound

Several synthetic routes to TMHQ have been developed, each with its own set of advantages and disadvantages. The choice of a particular pathway often depends on the availability and cost of starting materials, as well as the desired scale of production.

Synthesis from 2,3,6-Trimethylphenol (TMP)

This is one of the most common industrial routes to TMHQ. The overall process involves the oxidation of 2,3,6-trimethylphenol to 2,3,5-trimethyl-1,4-benzoquinone (TMBQ), followed by the reduction of TMBQ to TMHQ.

Logical Flow of the TMP to TMHQ Synthesis

Caption: General workflow for the synthesis of TMHQ from TMP.

A common method for the oxidation of TMP involves sulfonation followed by oxidation with an oxidizing agent like manganese dioxide.[5] The resulting TMBQ is then reduced to TMHQ. More recent methods utilize catalytic oxidation with oxygen or hydrogen peroxide over various metal catalysts, which are often more environmentally friendly.[10][11][12]

Synthesis from Isophorone

Another significant industrial pathway to TMHQ starts from isophorone, a readily available and relatively inexpensive starting material derived from the trimerization of acetone.[5][13] This multi-step process involves the conversion of isophorone to 4-oxoisophorone (ketoisophorone), which then undergoes rearrangement and subsequent hydrolysis to yield TMHQ.[5][14]

Logical Flow of the Isophorone to TMHQ Synthesis

Caption: General workflow for the synthesis of TMHQ from Isophorone.

The key step in this pathway is the acid-catalyzed rearrangement of 4-oxoisophorone in the presence of an acylating agent (like acetic anhydride) to form a TMHQ diester.[14][15] This is then hydrolyzed to afford the final product.

Biocatalytic Synthesis

In recent years, biocatalytic methods for TMHQ synthesis have gained attention as a "green" alternative to traditional chemical routes. These methods utilize enzymes or whole-cell systems to carry out specific transformations under mild conditions.

One promising approach involves the use of a monooxygenase system (MpdAB) to directly catalyze the conversion of 2,3,6-trimethylphenol to 2,3,5-trimethylhydroquinone.[7][8][16] Another biocatalytic strategy employs peroxidase-based catalysts for the oxidation of TMP.[9][10]

Logical Flow of Biocatalytic TMHQ Synthesis

Caption: Simplified workflow for the biocatalytic synthesis of TMHQ.

While biocatalytic methods often offer high selectivity and operate under environmentally friendly conditions (e.g., aqueous media, moderate temperatures), challenges such as enzyme stability and productivity are areas of ongoing research.[7][8][10]

Comparative Analysis of Synthesis Routes

The following table summarizes the key quantitative data for the major TMHQ synthesis routes, allowing for a direct comparison of their efficiencies and reaction conditions.

| Parameter | Synthesis from 2,3,6-Trimethylphenol (TMP) | Synthesis from Isophorone | Biocatalytic Synthesis |

| Starting Material | 2,3,6-Trimethylphenol | Isophorone | 2,3,6-Trimethylphenol |

| Key Intermediates | 2,3,5-Trimethyl-1,4-benzoquinone (TMBQ) | 4-Oxoisophorone, TMHQ Diester | - |

| Typical Reagents | Oxidizing agents (e.g., MnO₂, H₂O₂), Reducing agents | Acid catalysts, Acylating agents (e.g., Acetic Anhydride) | Enzymes (e.g., Monooxygenase, Peroxidase), Co-factors |

| Reaction Conditions | Often multi-step with varying temperatures and pressures | Multi-step, often involving strong acids and elevated temperatures | Mild conditions (e.g., near-neutral pH, 30-50°C) |

| Reported Overall Yield | 85-95% (optimized industrial processes) | 70-85% | Varies, under active research and optimization |

| Advantages | High yields, well-established technology | Inexpensive starting material | High selectivity, environmentally friendly, mild conditions |

| Disadvantages | Can involve harsh reagents and byproducts | Multi-step process, can use corrosive acids | Lower productivity, enzyme stability can be a challenge |

Detailed Experimental Protocols

The following sections provide generalized methodologies for the key experiments cited in the synthesis of TMHQ. These are intended to be illustrative and may require optimization based on specific laboratory or industrial conditions.

Protocol for TMHQ Synthesis from 2,3,6-Trimethylphenol via Sulfonation and Oxidation

This protocol is based on the principles described in various patents for the industrial production of TMHQ.

Experimental Workflow

Caption: Experimental workflow for TMHQ synthesis from TMP.

-

Sulfonation: 2,3,6-trimethylphenol is dissolved in an inert organic solvent (e.g., toluene, hexane). Concentrated sulfuric acid is added portion-wise while maintaining the temperature below a specified limit (e.g., 60-70°C). The reaction mixture is stirred until the sulfonation is complete.

-

Oxidation: The reaction mixture containing the trimethylphenol-4-sulfonic acid is diluted with water. An aqueous solution of an oxidizing agent, such as manganese dioxide or sodium dichromate, is then added slowly. The reaction is typically carried out at an elevated temperature to facilitate the oxidation to 2,3,5-trimethyl-1,4-benzoquinone.

-

Reduction: The resulting aqueous solution containing the TMBQ is then treated with a reducing agent, such as sodium hydrosulfite (sodium dithionite) or hydrogenated catalytically, to reduce the quinone to the hydroquinone.

-

Isolation and Purification: Upon cooling, the this compound precipitates from the reaction mixture. The solid product is collected by filtration, washed with water to remove inorganic salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent.

Protocol for TMHQ Synthesis from Isophorone

This protocol is a generalized representation of the synthesis route starting from isophorone, as detailed in several patents.

-

Isomerization and Oxidation: Isophorone is first isomerized to β-isophorone in the presence of an acid catalyst. The β-isophorone is then oxidized to 4-oxoisophorone (ketoisophorone) using an oxidizing agent, often in the presence of a catalyst.

-

Rearrangement and Acylation: 4-oxoisophorone is reacted with an acylating agent, such as acetic anhydride, in the presence of a strong acid catalyst (e.g., sulfuric acid, trifluoromethanesulfonic acid).[14][15] The reaction is typically carried out at a controlled temperature and results in the formation of a this compound diester.

-

Hydrolysis: The resulting TMHQ diester is then hydrolyzed to this compound. This is typically achieved by heating the reaction mixture with an aqueous acid (e.g., sulfuric acid) or base.

-

Isolation and Purification: The this compound is isolated from the reaction mixture by crystallization, followed by filtration, washing, and drying.

Protocol for Biocatalytic Synthesis of TMHQ using a Whole-Cell System

This protocol is a conceptual outline based on recent research into the biocatalytic production of TMHQ.[7][8][16]

-

Biocatalyst Preparation: A microbial strain (e.g., E. coli) engineered to express the necessary enzymes (e.g., monooxygenase MpdAB) is cultivated in a suitable growth medium until a desired cell density is reached. The cells are then harvested and prepared for use as a whole-cell biocatalyst.

-

Biotransformation: The whole-cell biocatalyst is suspended in a reaction buffer at a controlled pH and temperature. The substrate, 2,3,6-trimethylphenol, is added to the reaction mixture. The reaction is allowed to proceed with gentle agitation for a specified period.

-

Product Extraction: After the biotransformation is complete, the reaction mixture is centrifuged to separate the cells. The supernatant, containing the product, is then extracted with an organic solvent.

-

Isolation and Purification: The organic extract is concentrated, and the crude TMHQ is purified using chromatographic techniques to yield the pure product.

Conclusion and Future Outlook

The synthesis of this compound has evolved significantly since its initial requirement for the first synthesis of Vitamin E. Industrial processes have been refined to achieve high yields and purity, primarily through pathways starting from 2,3,6-trimethylphenol and isophorone. These routes, while efficient, often rely on harsh reagents and conditions.

The future of TMHQ synthesis is likely to be shaped by the principles of green chemistry. Biocatalytic routes and the development of more efficient and selective heterogeneous catalysts offer the potential for more sustainable production methods. These emerging technologies promise to reduce the environmental footprint of TMHQ synthesis by operating under milder conditions, minimizing waste, and utilizing renewable resources. For researchers and professionals in drug development and fine chemical synthesis, staying abreast of these advancements will be crucial for developing the next generation of efficient, economical, and environmentally responsible processes for producing this cornerstone of Vitamin E.

References

- 1. This compound | 700-13-0 [chemicalbook.com]

- 2. The Historical Journey of Vitamin E: From Reproductive Factor to Modern Nutritional Debate - The Pharmacy Newsletter! [thepharmacynewsletter.com]

- 3. A history of vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biowellcome.es [biowellcome.es]

- 5. US6211418B1 - Method for producing this compound - Google Patents [patents.google.com]

- 6. US3795708A - Process for preparing 2,3,6-trimethylhydroquinone - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Improved Whole-Cell Biocatalyst for the Synthesis of Vitamin E Precursor 2,3,5-Trimethylhydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clean Production of 2,3,5-Trimethylhydroquinone Using Peroxidase-Based Catalyst | Chemical Engineering Transactions [cetjournal.it]

- 10. aidic.it [aidic.it]

- 11. researchgate.net [researchgate.net]

- 12. GB1526571A - Preparation of 2,3,5-trimethylhydroquinone - Google Patents [patents.google.com]

- 13. Study on the selective hydrogenation of isophorone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US5969176A - Process for the production of this compound diesters and of this compound - Google Patents [patents.google.com]

- 15. EP0808815B1 - Method for the preparation of this compound - Google Patents [patents.google.com]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Role of Trimethylhydroquinone in Vitamin E Synthesis

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document elucidates the pivotal role of trimethylhydroquinone (TMHQ) in the context of Vitamin E synthesis. It draws a critical distinction between the natural biosynthetic pathways in photosynthetic organisms and the industrial chemical synthesis routes employed for commercial production. The guide provides a detailed examination of the enzymatic steps in natural tocopherol biosynthesis and the chemical reactions central to industrial production, supported by quantitative data, experimental methodologies, and process visualizations.

Introduction: Natural Biosynthesis vs. Industrial Synthesis of Vitamin E

Vitamin E is a group of eight fat-soluble compounds, including four tocopherols (B72186) and four tocotrienols, that exhibit potent antioxidant properties.[1][2] These compounds, essential for human health, are synthesized exclusively by photosynthetic organisms like plants and algae.[3][4][5] The natural biosynthetic pathway in these organisms utilizes homogentisic acid (HGA) as the aromatic precursor for the characteristic chromanol ring of the Vitamin E molecule.

In contrast, the large-scale industrial production of Vitamin E, particularly the most biologically active form, α-tocopherol, relies on chemical synthesis. This synthetic route does not start from HGA but employs 2,3,5-trimethylhydroquinone (TMHQ) as the key aromatic intermediate.[6][7][8][9] TMHQ is condensed with isophytol (B1199701) to form the final α-tocopherol structure.[6][7][10] Therefore, understanding the role of TMHQ is central to the field of synthetic Vitamin E production, while HGA is the focal point of natural biosynthesis and biofortification research.

The Natural Biosynthesis of Tocopherols (Vitamin E) in Plants

The biosynthesis of tocopherols in plants occurs primarily within plastids, where the necessary enzymes are localized.[11] The pathway begins with two primary precursors: homogentisic acid (HGA), which forms the chromanol head, and phytyl diphosphate (B83284) (PDP), which provides the hydrophobic tail.[3][12]

The core enzymatic steps are as follows:

-

Condensation: Homogentisate phytyltransferase (HPT), also known as VTE2, catalyzes the condensation of HGA and PDP. This is the first committed step in tocopherol synthesis and results in the formation of 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ).[3][12][13]

-

Methylation (I): The enzyme MPBQ methyltransferase (MPBQ-MT), or VTE3, adds a methyl group to MPBQ to form 2,3-dimethyl-6-phytyl-1,4-benzoquinol (DMPBQ).[3]

-

Cyclization: Tocopherol cyclase (TC), or VTE1, catalyzes the cyclization of DMPBQ to form γ-tocopherol. A lack of this enzyme leads to the accumulation of the un-cyclized DMPBQ precursor.[3][11]

-

Methylation (II): The final step is catalyzed by γ-tocopherol methyltransferase (γ-TMT), or VTE4, which methylates γ-tocopherol to produce α-tocopherol, the form with the highest biological activity.[3][11][14] This enzyme can also convert δ-tocopherol to β-tocopherol.[14]

References

- 1. aocs.org [aocs.org]

- 2. Simultaneous determination of tocopherols and tocotrienols in vegetable oils by GC-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Elevating the vitamin E content of plants through metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. acrossbiotech.com [acrossbiotech.com]

- 7. Understanding the Production Process of Vitamin E: Processes, Raw Materials, and Innovations [chemanalyst.com]

- 8. Improved Whole-Cell Biocatalyst for the Synthesis of Vitamin E Precursor 2,3,5-Trimethylhydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. what are the main applications of methylhydroquinone_industrial additives-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]

- 10. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 11. Recent Advances in our Understanding of Tocopherol Biosynthesis in Plants: An Overview of Key Genes, Functions, and Breeding of Vitamin E Improved Crops - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Regulation of Tocopherol Biosynthesis During Fruit Maturation of Different Citrus Species [frontiersin.org]

- 13. Frontiers | Vitamin E synthesis and response in plants [frontiersin.org]

- 14. Vitamin E Biosynthesis and Its Regulation in Plants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicological Profile and Safety of Trimethylhydroquinone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety assessment. All handling and use of trimethylhydroquinone should be conducted in accordance with established safety protocols and regulations.

Introduction

This compound (TMHQ), also known as 2,3,5-trimethyl-1,4-benzenediol, is a substituted hydroquinone (B1673460) with various industrial and pharmaceutical applications. It serves as a key intermediate in the synthesis of Vitamin E (α-tocopherol) and other active pharmaceutical ingredients. Given its potential for human exposure, a thorough understanding of its toxicological profile is essential for ensuring safe handling and for risk assessment in drug development and other applications.

This technical guide provides a detailed overview of the available toxicological data for TMHQ, including acute toxicity, genotoxicity, and mechanistic insights. Where specific data for TMHQ is unavailable, this is explicitly stated, and information on the closely related compound hydroquinone is provided for context, alongside descriptions of standard experimental protocols as per OECD guidelines.

Physicochemical Properties

| Property | Value |

| CAS Number | 700-13-0 |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

| Appearance | Beige to white crystalline powder |

| Melting Point | 169-172 °C |

| Solubility | Moderately soluble in methanol, slightly soluble in water |

Toxicological Profile

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance after a single exposure or multiple exposures within a 24-hour period.

Table 1: Acute Toxicity of this compound

| Route | Species | Test | Value | Reference |

| Oral | Rat | LD50 | 3200 mg/kg | [1] |

| Inhalation | Rat | LC50 | 1500 mg/m³/4h | [1] |

| Dermal | Rabbit | LD50 | >200 mg/kg | [1] |

Experimental Protocol: Acute Oral Toxicity (OECD 423)

The acute oral toxicity is typically determined using the Acute Toxic Class Method (OECD Guideline 423). In this stepwise procedure, a small number of animals (typically rats) are dosed at one of three fixed starting dose levels (5, 50, or 300 mg/kg body weight). The outcome of the initial dosing determines the subsequent steps. If mortality is observed, the test is repeated with a lower dose. If no mortality occurs, a higher dose is used. This process continues until the dose causing mortality or no-effect is identified, allowing for classification of the substance into a specific toxicity class. Observations include clinical signs of toxicity, body weight changes, and gross necropsy findings.

Irritation and Sensitization

Skin Irritation: TMHQ is classified as a skin irritant.[2] Studies on rabbits have shown that it can cause skin irritation.[2]

Eye Irritation: TMHQ is considered a severe eye irritant and can cause serious eye damage.[2]

Skin Sensitization: TMHQ is a skin sensitizer, meaning it can elicit an allergic reaction upon repeated contact with the skin.[2] Guinea pig skin painting tests have confirmed its sensitization potential.[2]

Subchronic and Chronic Toxicity

No dedicated subchronic (28-day or 90-day) or chronic toxicity studies for this compound were identified in the publicly available literature. Such studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL) and for characterizing target organ toxicity after repeated exposure.

Experimental Protocol: 90-Day Oral Toxicity Study (OECD 408)

A standard 90-day oral toxicity study involves the daily administration of the test substance to rodents (usually rats) at a minimum of three dose levels, plus a control group. The substance is typically administered via gavage or in the diet or drinking water. Throughout the study, animals are observed for clinical signs of toxicity, and body weight and food/water consumption are monitored. At the end of the 90-day period, comprehensive hematological and clinical biochemistry analyses are performed. A full histopathological examination of organs and tissues is conducted to identify any treatment-related changes.

Carcinogenicity

No carcinogenicity bioassays for this compound were found in the available literature. For the related compound, hydroquinone, there is limited evidence of carcinogenicity in experimental animals.[3]

Experimental Protocol: Carcinogenicity Study (OECD 451)

Carcinogenicity studies are long-term investigations (typically 2 years in rodents) designed to assess the tumor-inducing potential of a substance. The test substance is administered daily to animals (usually rats and mice) at three or more dose levels. The highest dose is typically the maximum tolerated dose (MTD), which is determined from shorter-term toxicity studies. The study involves lifelong observation of the animals for the development of tumors. At the end of the study, a complete histopathological examination of all organs and tissues is performed to identify any neoplastic lesions.

Genotoxicity

Genotoxicity assays are used to detect direct or indirect damage to DNA. A standard battery of tests is typically required to assess mutagenicity (gene mutations) and clastogenicity (chromosomal damage).

Ames Test (Bacterial Reverse Mutation Assay): While no direct Ames test results for TMHQ were found, a study on a lipophilic derivative, 1-O-hexyl-2,3,5-trimethylhydroquinone (HTHQ), showed strong anti-mutagenic activity against several known mutagens in the Ames assay using Salmonella typhimurium strain TA98.[1] This suggests that the this compound moiety itself is unlikely to be a bacterial mutagen.

Experimental Protocol: Ames Test (OECD 471)

The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix from rat liver). If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the essential amino acid. The number of revertant colonies is counted and compared to the control to determine the mutagenic potential.

In Vitro Chromosomal Aberration Test: No data on the ability of TMHQ to induce chromosomal aberrations in mammalian cells in vitro were identified.

Experimental Protocol: In Vitro Chromosomal Aberration Test (OECD 473)

This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells (e.g., Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes). Cells are exposed to the test substance at various concentrations, with and without metabolic activation. After a suitable treatment period, the cells are harvested, and metaphase chromosomes are examined microscopically for structural aberrations such as breaks, gaps, and exchanges.

In Vivo Micronucleus Test: No in vivo genotoxicity data for TMHQ from a micronucleus test were found.

Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test assesses the ability of a substance to cause chromosomal damage in vivo. The test substance is administered to rodents (usually mice or rats). At appropriate time intervals after treatment, bone marrow or peripheral blood is collected. The erythrocytes are examined for the presence of micronuclei, which are small, membrane-bound DNA fragments that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated erythrocytes in treated animals compared to controls indicates clastogenic or aneugenic activity.

Reproductive and Developmental Toxicity

There is a lack of specific studies on the reproductive and developmental toxicity of this compound. Some safety data sheets mention the potential for reproductive and fetal effects, but no supporting data is provided.[1]

Experimental Protocol: Two-Generation Reproductive Toxicity Study (OECD 416)

This study is designed to evaluate the effects of a substance on all stages of the reproductive cycle. The test substance is administered to male and female animals (usually rats) for a period before mating, during mating, and throughout gestation and lactation of the first generation (F1). The offspring of the F1 generation are then selected to become the parents of the second generation (F2), and they are also exposed to the test substance. Endpoints evaluated include fertility, gestation length, litter size, pup viability, and growth and development of the offspring.

Experimental Protocol: Prenatal Developmental Toxicity Study (OECD 414)

This study assesses the potential of a substance to cause adverse effects on the developing embryo and fetus. The test substance is administered to pregnant females (usually rats or rabbits) during the period of organogenesis. Prior to birth, the dams are euthanized, and the fetuses are examined for external, visceral, and skeletal malformations and variations.

Toxicokinetics (ADME)

No specific data on the absorption, distribution, metabolism, and excretion (ADME) of this compound were found in the literature. For the related compound hydroquinone, it is known to be rapidly absorbed, metabolized primarily to glucuronide and sulfate (B86663) conjugates, and excreted in the urine.[4]

Experimental Protocol: Toxicokinetic Studies (OECD 417)

Toxicokinetic studies are conducted to understand the ADME properties of a substance. Typically, the test substance is administered to animals via the intended route of human exposure. Blood and tissue samples are collected at various time points to determine the concentration of the parent compound and its metabolites. This data is used to calculate key pharmacokinetic parameters such as absorption rate, bioavailability, volume of distribution, and clearance rate.

Mechanism of Toxicity and Signaling Pathways

The toxicological effects of hydroquinones are often linked to their ability to undergo redox cycling and generate reactive oxygen species (ROS), leading to oxidative stress.